molecular formula C13H10N4O2 B3071437 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-62-5

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071437
CAS No.: 1011396-62-5
M. Wt: 254.24 g/mol
InChI Key: XXBXVBMXYIUBRR-UHFFFAOYSA-N
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Description

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

It has been found to exhibit potent in vitro antipromastigote activity

Mode of Action

A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to this site and interfere with its normal function, leading to its antipromastigote activity.

Biochemical Pathways

Given its potential interaction with the LmPTR1 pocket , it may affect pathways related to the life cycle of certain parasites

Result of Action

It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or development of certain parasites at the molecular or cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core . The methylation of the resulting compound can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .

Properties

IUPAC Name

1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXVBMXYIUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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